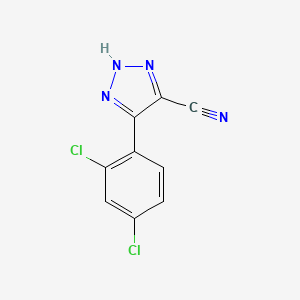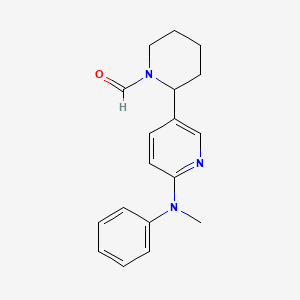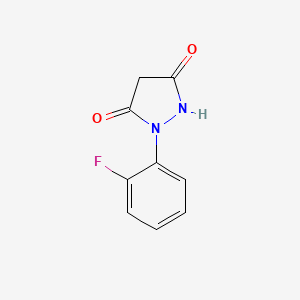
tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a hydroxypropyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.
Métodos De Preparación
The synthesis of tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine, tert-butyl chloroformate, and benzyl chloroformate.
Protection of Piperazine: The piperazine ring is first protected by reacting it with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate.
Introduction of Hydroxypropyl Group: The protected piperazine is then reacted with an appropriate hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.
Benzyloxycarbonyl Protection: Finally, the amino group is protected by reacting with benzyl chloroformate to form the benzyloxycarbonyl-protected compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity .
Análisis De Reacciones Químicas
tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyloxycarbonyl group can be reduced to form the free amine using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions, such as using strong acids or bases.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like Pd/C, and reaction conditions such as reflux or room temperature .
Aplicaciones Científicas De Investigación
tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amino group can be deprotected to reveal the active amine, which can then interact with target proteins or enzymes, inhibiting their activity or modulating their function. The hydroxypropyl group may enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate include:
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features a pyridine ring instead of a hydroxypropyl group, offering different reactivity and applications.
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate: This compound has an aminophenyl group, which provides different biological activity and chemical properties.
tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate: This compound has an ethyl linker instead of a hydroxypropyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity, stability, and biological activity .
Propiedades
Fórmula molecular |
C20H31N3O5 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-hydroxy-3-(phenylmethoxycarbonylamino)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H31N3O5/c1-20(2,3)28-19(26)23-11-9-22(10-12-23)14-17(24)13-21-18(25)27-15-16-7-5-4-6-8-16/h4-8,17,24H,9-15H2,1-3H3,(H,21,25) |
Clave InChI |
QCAHFWOAJKCBGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CC(CNC(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)




![4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11812853.png)







